molecular formula C22H19BrN4OS B2932343 N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-87-0

N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2932343
CAS RN: 900005-87-0
M. Wt: 467.39
InChI Key: AKKJLTYNKPDUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
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Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Benzamides, such as N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is key in controlling angiogenesis, which is critical in the treatment of various cancers (Borzilleri et al., 2006).

Antibacterial Activity

Some analogs of this compound have demonstrated promising antibacterial properties. In particular, these compounds have shown effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis. The non-cytotoxic concentrations at which these activities are observed suggest potential applications in combating bacterial infections (Palkar et al., 2017).

Myorelaxant Activity

Certain derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide have exhibited significant myorelaxant activity, particularly in uterine smooth muscle. This suggests potential applications in conditions requiring the relaxation of smooth muscles, such as certain gynecological disorders (Khelili et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. This research indicates potential applications in industrial settings for protecting metals against corrosion (Hu et al., 2016).

Nucleic Acid Binding

Research has shown that certain benzamides can bind strongly to DNA and RNA model sequences. This binding capability could be harnessed for various applications in genetic research and potentially in the development of new therapeutic agents (Spychała et al., 1994).

Antimicrobial Resistance Combat

The compound and its derivatives have been explored in the context of antimicrobial resistance, a major global health problem. By targeting specific microbial strains, these compounds offer a potential pathway for developing new antimicrobial agents (Anuse et al., 2019).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c1-26(2)18-9-6-15(7-10-18)21(28)27(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJLTYNKPDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide

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